
Bis(dibromomethylene)-hydrazine
説明
Bis(dibromomethylene)-hydrazine is a symmetrically substituted hydrazine derivative featuring two dibromomethylene groups attached to the hydrazine backbone. Such compounds are typically synthesized via condensation reactions between hydrazine and aldehydes/ketones, followed by halogenation or functionalization steps. The presence of bromine substituents likely enhances its reactivity and stability, making it a candidate for applications in coordination chemistry, organic synthesis, and materials science.
準備方法
Condensation of Hydrazine with Dibromomethylene Precursors
The most direct route to bis(dibibromomethylene)-hydrazine involves the condensation of hydrazine with dibromomethylene-containing precursors. This method leverages the reactivity of hydrazine’s amino groups with electrophilic dibromomethylene intermediates.
Reaction Mechanism and Reagents
In a typical procedure, hydrazine reacts with dibromomethylene chloride (Br₂C=CHCl) or analogous reagents under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where hydrazine’s lone pairs attack the electrophilic carbon in the dibromomethylene group, displacing chloride ions . The stoichiometric ratio of hydrazine to dibromomethylene precursor is critical; a 1:2 molar ratio ensures both amino groups in hydrazine are functionalized.
Optimization of Reaction Conditions
-
Solvent System : Methylene chloride (CH₂Cl₂) is preferred due to its inertness and ability to dissolve both hydrazine and hydrophobic dibromomethylene precursors .
-
Temperature : Reactions are conducted at –70°C to –75°C to suppress side reactions, such as the formation of polymeric by-products .
-
Additives : Piperidine or similar bases are occasionally added to scavenge HCl generated during the reaction, preventing acid-catalyzed decomposition .
By-Product Mitigation
A key challenge is the formation of oligomeric species due to over-alkylation. Diluting the reaction mixture (e.g., using a 14% v/v hydrazine-to-solvent ratio) reduces by-product formation by limiting intermolecular interactions . For example, halving the hydrazine concentration from 28% to 14% v/v decreased undesired bis-hydrazide by-products from 20% to less than 5% in analogous syntheses .
Heterogeneous Catalytic Synthesis
Recent advances highlight the use of nickel-based heterogeneous catalysts to facilitate the coupling of dibromomethylene fragments with hydrazine. This method improves atom economy and reduces waste compared to traditional stoichiometric approaches .
Catalytic Protocol
-
Catalyst : Nickel nanoparticles supported on silica or alumina (Ni/SiO₂ or Ni/Al₂O₃) are employed at 5–10 wt% loading .
-
Substrates : Dibromomethylene aldehydes (Br₂C=CHO) react with hydrazine in ethanol at room temperature, forming bis(dibromomethylene)-hydrazine via a ketazine intermediate .
-
Reaction Time : Completion typically occurs within 3 hours, with yields exceeding 80% .
Advantages Over Homogeneous Systems
Heterogeneous catalysis simplifies product isolation, as the catalyst is removed via filtration. Additionally, the process avoids halogenated solvents, aligning with green chemistry principles .
Stepwise Protection-Deprotection Strategies
Multi-step syntheses involving protective groups are employed to enhance regioselectivity, particularly for asymmetric derivatives. While less common for this compound, these methods are critical for accessing structurally related compounds.
Protective Group Utilization
-
Benzyl Groups : p-Methoxybenzyl (PMB) thioethers are used to temporarily protect hydrazine’s amino groups during intermediate stages .
-
Acid Chloride Intermediates : Dibromomethylene acid chlorides (Br₂C=COCl) react with protected hydrazines, followed by deprotection under acidic conditions .
Purification Techniques
-
Crystallization : Final products are often purified via recrystallization from heptane or diethyl ether .
-
Chromatography : Silica gel chromatography with methylene chloride/THF gradients isolates intermediates with >95% purity .
Comparative Analysis of Methods
The table below summarizes key parameters for the three primary synthesis routes:
Method | Yield (%) | By-Products (%) | Solvent | Temperature (°C) | Catalyst |
---|---|---|---|---|---|
Condensation | 45–60 | 5–20 | CH₂Cl₂ | –70 to –75 | None |
Heterogeneous Catalysis | 80–90 | <5 | Ethanol | 25 | Ni/SiO₂ |
Protection-Deprotection | 50–65 | 10–15 | CH₂Cl₂/THF | –70 to 25 | Piperidine |
化学反応の分析
Types of Reactions
Bis(dibromomethylene)-hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound to simpler hydrazine derivatives.
Substitution: Halogen atoms in the dibromomethylene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under mild conditions to avoid decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoformaldehyde derivatives, while substitution reactions can produce a variety of functionalized hydrazine compounds.
科学的研究の応用
Bis(dibromomethylene)-hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organohalogen compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: this compound is used in the production of polymers and other advanced materials due to its unique chemical properties.
作用機序
The mechanism by which bis(dibromomethylene)-hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dibromomethylene groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This can lead to changes in cellular signaling pathways and metabolic processes.
類似化合物との比較
Structural Analogs and Substituent Effects
Bis-substituted hydrazines vary widely based on their substituents, which dictate their chemical behavior. Key examples include:
- Electronic Effects : Bromine’s electronegativity in this compound may increase electrophilicity, similar to nitro groups in bis(3-nitrobenzylidene)hydrazine, which enhance corrosion inhibition .
- Steric Effects : Dibromomethylene groups likely impose greater steric hindrance compared to smaller substituents (e.g., methyl), affecting ligand coordination or crystallization behavior .
Crystallographic and Spectroscopic Insights
- Crystal Structures : Bis(benzylidene)hydrazines with halogen substituents (e.g., 4-chloro, 3-nitro) adopt planar configurations with intermolecular hydrogen bonds . Bromine’s larger size in this compound may disrupt packing, reducing crystallinity.
- Spectroscopy : Thiourea derivatives are characterized by FTIR (C=S stretch at ~1250 cm⁻¹) and NMR (thiourea NH signals at δ 10–12 ppm) . Bromine’s inductive effect would downfield-shift adjacent protons in NMR.
生物活性
Bis(dibromomethylene)-hydrazine, a compound with the chemical formula CBrN, has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, enzyme inhibition, and other relevant pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of hydrazine derivatives with dibromomethane. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported the cytotoxic effects of related hydrazine derivatives on MCF-7 breast cancer cells. The IC values for several synthesized compounds were evaluated, revealing that some derivatives showed enhanced activity compared to standard chemotherapeutic agents like doxorubicin. Below is a summary of findings related to cytotoxicity:
Compound | IC (µg/mL) | Reference |
---|---|---|
Compound 4 | 80.29 ± 0.73 | |
Compound 5 | 30.64 ± 1.81 | |
Compound 6a | 43.19 ± 1.71 | |
Doxorubicin | 3.83 ± 0.42 |
The most promising derivative, Compound 5, exhibited an IC value significantly lower than that of doxorubicin, indicating potent cytotoxic activity.
The mechanism by which this compound exerts its cytotoxic effects appears to involve apoptosis induction in cancer cells. Flow cytometric analysis revealed alterations in cell cycle distribution upon treatment with Compound 5, specifically an increase in the S-phase population and a decrease in G2/M phase cells . Additionally, DNA fragmentation assays indicated that the compound may trigger apoptotic pathways.
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on various enzymes relevant to cancer progression and metabolism. For instance, it was found to inhibit aromatase (CYP19A), an enzyme critical in estrogen synthesis that is often targeted in estrogen-dependent cancers . The inhibitory activity was assessed at multiple concentrations, demonstrating a dose-dependent response.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound derivatives:
- Study on Aromatase Inhibition : A derivative was tested for its ability to inhibit aromatase activity using ketoconazole as a standard reference drug. The results indicated significant inhibition at varying concentrations .
- Tyrosinase Inhibition : Another study assessed the tyrosinase inhibitory activity of related compounds, which is important for understanding their potential in treating skin disorders and pigmentation issues .
Q & A
Q. What are the optimized synthetic routes for Bis(dibromomethylene)-hydrazine, and how do catalysts influence reaction efficiency?
Basic Research Focus
this compound can be synthesized via cycloaddition or multi-component coupling reactions. For example, dibromomethylene lactones undergo [2+2] cycloaddition to form metabolites like those observed in Delisea elegans . Catalysts such as [Et3NH][HSO4] enhance efficiency in analogous hydrazine-derived syntheses by lowering activation barriers and enabling solvent-free conditions, improving yields (e.g., 85–95%) and reducing reaction times . Optimizing molar ratios (e.g., 1:1.2 hydrazine-to-carbonyl) and temperature (60–80°C) is critical for minimizing side products.
Q. Which characterization techniques are most effective for confirming the structure of this compound derivatives?
Basic Research Focus
Key techniques include:
- X-ray diffraction for crystallographic analysis of bond lengths and dihedral angles (e.g., 98.2° in bis(biarylhydrazones) ).
- <sup>1</sup>H/<sup>13</sup>C NMR to verify hydrazone formation and substituent positions, as demonstrated in bis(biarylhydrazone) studies .
- FTIR to identify N–H and C=N stretches (1600–1650 cm<sup>-1</sup>) .
Contradictions in spectral data (e.g., unexpected pyridine fragment absence in NMR) should prompt re-evaluation of reaction conditions .
Q. How do electronic and steric effects influence the reaction pathways of this compound in cycloreversion steps?
Advanced Research Focus
Computational studies on hydrazine-catalyzed reactions reveal that substituents alter activation barriers. For instance, [2.2.2]-bicyclic hydrazines exhibit lower barriers (ΔG<sup>‡</sup> ≈ 22 kcal/mol) than [2.2.1] analogs due to reduced steric strain during cycloreversion . Electron-withdrawing groups (e.g., Br in dibromomethylene) stabilize transition states via resonance effects, as seen in cycloaddition intermediates . DFT simulations (B3LYP/6-31G*) are recommended to map energy landscapes and guide catalyst design .
Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) for photocatalytic applications?
Advanced Research Focus
this compound can act as a ligand in MOFs by coordinating with metals (e.g., Zn<sup>II</sup>, Cu<sup>II</sup>). For example, 1,2-bis(pyridinylmethylene)hydrazine forms 1D zig-zag chains with Zn, enhancing photocatalytic activity under UV light . Key steps:
- Ligand design : Adjust pyridinyl substituents to modulate MOF porosity and bandgap.
- Solvothermal synthesis : Optimize metal-to-ligand ratios (1:1–1:2) and solvent systems (DMF/EtOH) .
- Photocatalytic testing : Use methylene blue degradation assays to quantify efficiency .
Q. How can researchers evaluate the antioxidant and cytoprotective potential of this compound derivatives?
Advanced Research Focus
Methodologies include:
- DPPH assay : Measure IC50 values for radical scavenging (e.g., 11.0 µM for bis(biarylhydrazone) vs. 19.9 µM for ascorbic acid) .
- MTT assay : Assess cytoprotection in cancer cell lines (e.g., MCF-7 viability increased to 458% vs. control) .
- Neutral red uptake : Validate lysosomal membrane integrity post-treatment .
Dose-response curves (0.1–100 µM) and ROS quantification (e.g., H2DCFDA probes) are critical for mechanistic insights.
Q. What protocols mitigate stability and reactivity challenges during this compound storage and handling?
Advanced Research Focus
- Storage : Use amber vials under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation .
- Handling : Employ gloveboxes for air-sensitive reactions, as dibromomethylene groups are prone to photodegradation .
- Stabilization : Co-crystallize with inert matrices (e.g., silica gels) or introduce electron-donating substituents to reduce electrophilicity .
特性
IUPAC Name |
1,1-dibromo-N-(dibromomethylideneamino)methanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br4N2/c3-1(4)7-8-2(5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKUMERQABYXHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN=C(Br)Br)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679540 | |
Record name | (Dibromomethylidene)carbonohydrazonoyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14928-04-2 | |
Record name | (Dibromomethylidene)carbonohydrazonoyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。